molecular formula C12H22N2O2 B597230 tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate CAS No. 1251005-45-4

tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate

Cat. No.: B597230
CAS No.: 1251005-45-4
M. Wt: 226.32
InChI Key: CSDLLXOIJNMILT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate is a chemical compound with the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol . It is a spirocyclic compound, which means it contains a spiro-connected bicyclic system. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 1,6-diazaspiro[35]nonane-1-carboxylate can be synthesized through several synthetic routesThe reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and is carried out under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

Industrial production methods for tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional purification steps, such as recrystallization or chromatography, to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate include:

Uniqueness

This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, as it can provide different reactivity and selectivity compared to other similar compounds .

Properties

IUPAC Name

tert-butyl 1,8-diazaspiro[3.5]nonane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-6-12(14)5-4-7-13-9-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDLLXOIJNMILT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719157
Record name tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251005-45-4
Record name tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.